N-Cyclopropyl-3-iodopyridin-2-amine
Overview
Description
N-Cyclopropyl-3-iodopyridin-2-amine: is a heterocyclic compound with the molecular formula C8H9IN2 and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an iodine atom at the third position of the pyridine ring .
Mechanism of Action
Target of Action
The primary targets of N-Cyclopropyl-3-iodopyridin-2-amine are currently unknown. This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the compound’s targets and mode of action are further elucidated, the specific pathways and their downstream effects will become clearer .
Result of Action
These effects will be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a chemical compound .
Biochemical Analysis
Biochemical Properties
N-Cyclopropyl-3-iodopyridin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to altered gene expression patterns. This modulation can result in changes in cellular metabolism, affecting the overall function and health of the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may inhibit or activate enzymes involved in the metabolism of nucleotides or amino acids, leading to changes in metabolic flux or metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the nucleus, where it can interact with DNA or nuclear proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be found in the cytoplasm, where it can interact with cytosolic proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-3-iodopyridin-2-amine typically involves the following steps:
- The reaction is usually carried out in the presence of a base, such as potassium carbonate , and a solvent, such as dimethylformamide .
- The reaction mixture is heated to a specific temperature, often around 80-100°C , for several hours to ensure complete conversion .
Cyclopropylamine: is reacted with 3-iodopyridine under suitable conditions to form the desired product.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-3-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds .
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes .
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed:
Scientific Research Applications
N-Cyclopropyl-3-iodopyridin-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- N-Cyclopropyl-3-chloropyridin-2-amine
- N-Cyclopropyl-3-bromopyridin-2-amine
- N-Cyclopropyl-3-fluoropyridin-2-amine
Comparison: N-Cyclopropyl-3-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro analogs . The iodine atom makes it more suitable for certain types of chemical reactions, such as cross-coupling reactions, due to its larger size and higher reactivity .
Properties
IUPAC Name |
N-cyclopropyl-3-iodopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVCOKJWFCGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653231 | |
Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214074-22-3 | |
Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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